2,6-Dimethyl-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium
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Overview
Description
2,6-Dimethyl-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium is a synthetic organic compound that belongs to the benzothiazolium family. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with dimethyl groups and a sulfonatopropyl group. It is known for its diverse applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium typically involves the reaction of 2,6-dimethylbenzothiazole with a sulfonating agent such as 3-chloropropanesulfonic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The sulfonatopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2,6-Dimethyl-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other benzothiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylbenzothiazole
- 3-(3-Sulfonatopropyl)-1,3-benzothiazol-3-ium
- 2,6-Dimethyl-1,3-benzothiazol-3-ium
Uniqueness
2,6-Dimethyl-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium is unique due to the presence of both dimethyl and sulfonatopropyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C12H15NO3S2 |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-(2,6-dimethyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C12H15NO3S2/c1-9-4-5-11-12(8-9)17-10(2)13(11)6-3-7-18(14,15)16/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
BSYDQFCXERHXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)[N+](=C(S2)C)CCCS(=O)(=O)[O-] |
solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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